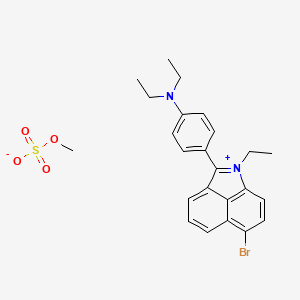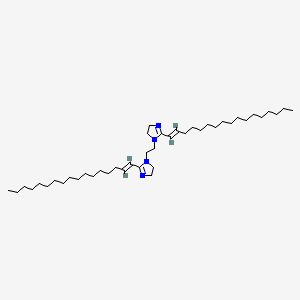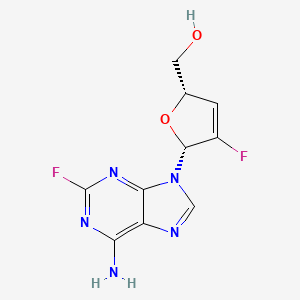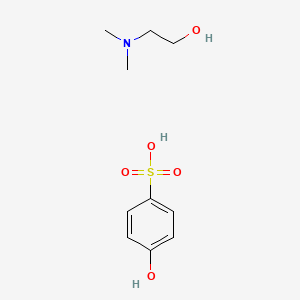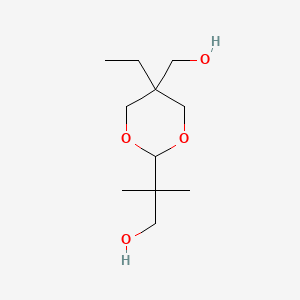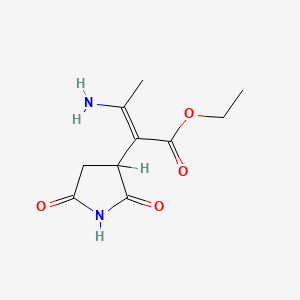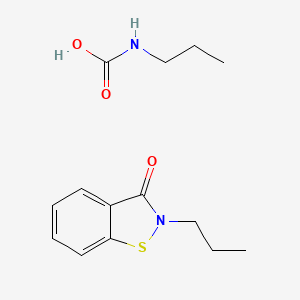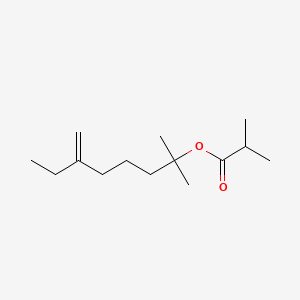
Triangulo-nonacarbonyltris(triethylphosphine)triosmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triangulo-nonacarbonyltris(triethylphosphine)triosmium: is a complex organometallic compound with the molecular formula C27H57O9Os3P3 . This compound is notable for its triangular structure, consisting of three osmium atoms each bonded to three carbonyl groups and one triethylphosphine ligand . It is primarily used in catalysis and organometallic chemistry due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triangulo-nonacarbonyltris(triethylphosphine)triosmium typically involves the reaction of osmium carbonyl complexes with triethylphosphine under controlled conditions. One common method involves the reaction of osmium carbonyl chloride with triethylphosphine in the presence of a reducing agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Triangulo-nonacarbonyltris(triethylphosphine)triosmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium complexes.
Reduction: It can be reduced to form lower oxidation state osmium species.
Substitution: The carbonyl and triethylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphines, carbonyls, or nitrogen-based ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) complexes, while reduction can produce osmium(II) species. Substitution reactions can result in a variety of new organometallic complexes with different ligands .
Applications De Recherche Scientifique
Chemistry: In chemistry, triangulo-nonacarbonyltris(triethylphosphine)triosmium is used as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate reactions that are difficult to achieve with other catalysts .
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s ability to form stable complexes with various ligands makes it a potential candidate for drug development and biochemical research .
Industry: In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency and selectivity of chemical processes .
Mécanisme D'action
The mechanism by which triangulo-nonacarbonyltris(triethylphosphine)triosmium exerts its effects is primarily through its ability to act as a catalyst. The compound’s triangular structure allows it to interact with reactants in a unique manner, facilitating the formation and breaking of chemical bonds. The triethylphosphine ligands provide steric and electronic effects that enhance the compound’s catalytic activity .
Comparaison Avec Des Composés Similaires
- Triangulo-nonacarbonyltris(triphenylphosphine)triosmium
- Triangulo-nonacarbonyltris(trimethylphosphine)triosmium
- Triangulo-nonacarbonyltris(tri-n-butylphosphine)triosmium
Comparison: Triangulo-nonacarbonyltris(triethylphosphine)triosmium is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligands. Compared to its analogs with different phosphine ligands, it may exhibit different reactivity and selectivity in catalytic applications .
Propriétés
Numéro CAS |
24869-00-9 |
|---|---|
Formule moléculaire |
C27H57O9Os3P3-6 |
Poids moléculaire |
1189.3 g/mol |
Nom IUPAC |
methanone;osmium;triethylphosphanium |
InChI |
InChI=1S/3C6H15P.9CHO.3Os/c3*1-4-7(5-2)6-3;9*1-2;;;/h3*4-6H2,1-3H3;9*1H;;;/q;;;9*-1;;;/p+3 |
Clé InChI |
FQTDIRUVHGIMFO-UHFFFAOYSA-Q |
SMILES canonique |
CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Os].[Os].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


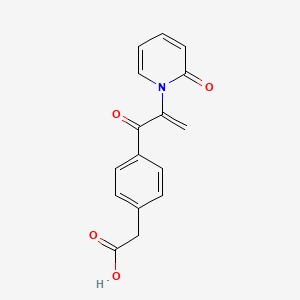

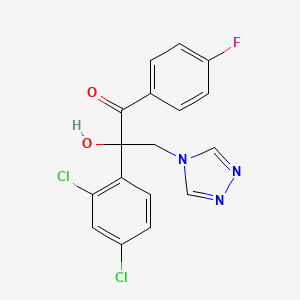
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
